molecular formula C28H28BrN3O9 B12749158 methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate CAS No. 129953-19-1

methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

Cat. No.: B12749158
CAS No.: 129953-19-1
M. Wt: 630.4 g/mol
InChI Key: FHZABVWOHCBVED-UHFFFAOYSA-N
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Description

Methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the indole core: The indole core can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.

    Functionalization of the indole ring: The indole ring is then functionalized with the necessary substituents, including the bromomethyl group and the trimethoxy group.

    Coupling reactions: The functionalized indole is coupled with other intermediates to form the final compound. .

Industrial production methods for such complex compounds often involve optimization of reaction conditions to improve yield and purity. This includes the use of high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

Methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function .

Comparison with Similar Compounds

Similar compounds to methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate include other indole derivatives such as:

Properties

CAS No.

129953-19-1

Molecular Formula

C28H28BrN3O9

Molecular Weight

630.4 g/mol

IUPAC Name

methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate

InChI

InChI=1S/C28H28BrN3O9/c1-12(33)41-17-9-16-19(20-22(17)31-28(2,25(20)34)27(36)40-6)14(10-29)11-32(16)26(35)15-7-13-8-18(37-3)23(38-4)24(39-5)21(13)30-15/h7-9,14,30-31H,10-11H2,1-6H3

InChI Key

FHZABVWOHCBVED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=C3C(CN(C3=C1)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CBr)C(=O)C(N2)(C)C(=O)OC

Origin of Product

United States

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